JTC-017 - 357330-77-9

JTC-017

Catalog Number: EVT-270874
CAS Number: 357330-77-9
Molecular Formula: C20H25Cl2N3O5S
Molecular Weight: 490.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JTC-017 is a Corticotropin-releasing hormone receptor 1 antagonist.
Source and Classification

JTC-017 was developed as part of research efforts aimed at understanding the modulation of serotonin receptors and their impact on neurological functions. The compound is classified under the category of small molecule drugs, which are characterized by their low molecular weight and ability to interact with biological systems at the molecular level.

Synthesis Analysis

Methods and Technical Details

The synthesis of JTC-017 involves several steps that utilize standard organic chemistry techniques. The primary method includes:

  1. Starting Materials: The synthesis begins with readily available precursors, typically involving aromatic compounds that can undergo various chemical transformations.
  2. Reactions: Key reactions may include:
    • Nucleophilic substitution: This step is essential for attaching functional groups that enhance the compound's activity.
    • Cyclization reactions: These reactions help form the core structure of JTC-017.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.

The detailed synthetic route can be complex, often requiring optimization to improve yield and selectivity.

Molecular Structure Analysis

Structure and Data

JTC-017 can be represented by its chemical formula, which is C19H22N2O2S. Its molecular structure features a unique arrangement that allows it to effectively bind to serotonin receptors:

  • Core Structure: The compound contains a bicyclic structure that is crucial for its receptor binding affinity.
  • Functional Groups: Various functional groups are present, enhancing solubility and bioactivity.

Data regarding its molecular weight is approximately 342.45 g/mol, which fits within the typical range for pharmacologically active compounds.

Chemical Reactions Analysis

Reactions and Technical Details

JTC-017 undergoes several chemical reactions that are critical for its activity:

  1. Binding Affinity: The compound exhibits high affinity for the serotonin 5-HT2C receptor, which can be assessed through competitive binding assays.
  2. Metabolic Stability: The metabolic pathways involving JTC-017 may include oxidation and conjugation reactions, which are essential for understanding its pharmacokinetics.
  3. Degradation Pathways: Identifying potential degradation products through stability studies helps in assessing the compound's shelf life and safety profile.
Mechanism of Action

Process and Data

The mechanism of action of JTC-017 primarily involves its interaction with the serotonin 5-HT2C receptor:

  1. Receptor Binding: Upon administration, JTC-017 binds selectively to the 5-HT2C receptor, leading to downstream signaling effects.
  2. Physiological Effects: This binding modulates neurotransmitter release, influencing mood and appetite regulation.
  3. Research Implications: Understanding this mechanism provides insights into potential therapeutic applications in treating conditions like depression and obesity.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

JTC-017 possesses several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but has limited solubility in water, which affects its formulation for therapeutic use.
  • Stability: The compound shows good thermal stability but may degrade under extreme pH conditions.
  • Melting Point: The melting point is an important property that influences formulation; specific data should be acquired through experimental determination.
Applications

Scientific Uses

JTC-017 has several potential applications in scientific research:

  1. Neuropharmacology Studies: It serves as a valuable tool in studying serotonin receptor pathways and their implications in mental health disorders.
  2. Drug Development: Its selective action on serotonin receptors makes it a candidate for developing new treatments for conditions such as anxiety and depression.
  3. Behavioral Research: Researchers use JTC-017 to explore its effects on behavior in animal models, providing insights into its potential therapeutic benefits.
Pharmacological Mechanisms of Nociceptin Receptor Antagonism

Molecular Interaction Dynamics with NOP/ORL-1 Receptors

JTC-017 (chemical name: 3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide) is a synthetic small molecule antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1), with the molecular formula C₂₀H₂₅Cl₂N₃O₅S and a molecular weight of 490.4 g/mol [1] [5]. Its structure features a benzamide core substituted with chlorine atoms, methoxy, and sulfonamide groups, which confer selectivity for CRHR1. The sulfonamide moiety enhances binding affinity by interacting with transmembrane domain residues of CRHR1, while the dichlorophenol group contributes to metabolic stability [1].

JTC-017 competitively inhibits corticotropin-releasing hormone (CRH) binding to CRHR1, a G-protein-coupled receptor (GPCR), with a reported in vitro IC₅₀ of <10 nM [1]. This antagonism occurs at the orthosteric site, directly competing with endogenous CRH. While JTC-017 primarily targets CRHR1, nociceptin receptors (NOP/ORL-1) are structurally related GPCRs sharing ~60% sequence homology with classical opioid receptors. NOP receptors possess little affinity for traditional opioids but are activated by nociceptin/orphanin FQ (N/OFQ) [2] [7]. The molecular recognition of NOP involves residues in transmembrane helices 2, 3, 6, and 7, forming a binding pocket distinct from orthosteric opioid sites [2] [10].

  • Table 1: Key Chemical Properties of JTC-017
    PropertyValue
    CAS Registry Number357330-77-9
    Molecular FormulaC₂₀H₂₅Cl₂N₃O₅S
    Molecular Weight490.4 g/mol
    IUPAC Name3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide
    SMILESCCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl
    Primary TargetCRHR1
    Binding Affinity (IC₅₀)<10 nM (CRHR1)

Allosteric Modulation vs. Orthosteric Binding Mechanisms

JTC-017 functions as an orthosteric antagonist at CRHR1, directly occupying the CRH binding site and preventing receptor activation [1] [5]. This contrasts with allosteric modulators, which bind to topographically distinct sites and induce conformational changes that indirectly influence orthosteric ligand affinity or efficacy [3] [8]. Allosteric modulators are classified as:

  • Positive Allosteric Modulators (PAMs): Enhance agonist-induced receptor activity.
  • Negative Allosteric Modulators (NAMs): Inhibit agonist-induced activity.
  • Silent Allosteric Modulators (SAMs): Bind without functional effects [3].

Orthosteric drugs like JTC-017 face challenges in selectivity due to conserved active sites across receptor families. Allosteric modulators offer advantages in selectivity because allosteric sites are less conserved. However, studies indicate that allosteric modulators cause minimal structural perturbation to orthosteric pockets. Analysis of 21 protein complexes revealed that allosteric modulator binding alters orthosteric pocket volumes by <15%, supporting structure-based drug design efforts targeting allosteric sites [3] [8]. JTC-017's high affinity for CRHR1 allows low-dose efficacy, minimizing off-target binding—a key advantage of potent orthosteric inhibitors [8].

Signal Transduction Pathways in Pain Modulation

JTC-017 modulates stress-induced pain through CRHR1 antagonism, affecting key signaling cascades:

  • HPA Axis Suppression: CRHR1 activation stimulates adrenocorticotropic hormone (ACTH) release, increasing cortisol. JTC-017 blocks this, reducing ACTH and cortisol levels, thereby attenuating stress-induced hyperalgesia [1] [5].
  • cAMP/PKA Inhibition: CRHR1 couples to Gαs, increasing cAMP and protein kinase A (PKA) activity. JTC-017 antagonism prevents cAMP accumulation, blunting PKA-mediated sensitization of nociceptive pathways [1] [7].
  • Calcium Channel Regulation: CRHR1 activation elevates intracellular Ca²⁺, enhancing neuronal excitability. JTC-017 indirectly inhibits voltage-gated N-type (Cav2.2) calcium channels, reducing neurotransmitter release from sensory neurons. This occurs via inhibition of adenylyl cyclase and reduced PKA-dependent phosphorylation of Cav2.2 [7].

Nociceptin receptors (NOP) also modulate pain via Cav2.2 channels. NOP activation inhibits Cav2.2 through Gβγ subunits released from Gαi/o proteins. This causes voltage-dependent inhibition, reducing presynaptic Ca²⁺ influx and glutamate release in spinal cord dorsal horn neurons [2] [7]. While JTC-017 primarily targets CRHR1, NOP antagonists like JTC-801 show analogous effects by blocking N/OFQ-induced Cav2.2 inhibition and downstream hyperalgesia [9].

Role in Neurotransmitter Regulation

JTC-017 significantly modulates neurotransmitter systems involved in pain and stress:

  • Noradrenaline (NA): In rodent models of acute colorectal distention, JTC-017 (10 mg/kg, i.p.) reduces stress-induced hippocampal NA release by 62%. This correlates with decreased anxiety-like behaviors and visceral pain perception [1] [5].
  • Acetylcholine (ACh): Chronic stress increases cholinergic signaling in the myenteric plexus, accelerating colonic motility. JTC-017 normalizes ACh release, reducing stress-induced fecal pellet output by 70% (p < 0.001) [1] [5].
  • Nitric Oxide (NO) & Prostaglandins (PGs): Though not directly measured for JTC-017, CRHR1 activation stimulates inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), increasing NO and PGE₂ production. These mediators sensitize peripheral nociceptors. By inhibiting CRHR1, JTC-017 likely suppresses iNOS/COX-2 induction, reducing pro-nociceptive signaling [1] [7].
  • Table 2: Neurotransmitter Effects of JTC-017 in Preclinical Models
    NeurotransmitterEffect of JTC-017Functional Outcome
    Noradrenaline↓ 62% hippocampal releaseReduced anxiety, visceral analgesia
    AcetylcholineNormalization in myenteric plexusRestored colonic motility
    ACTH/Cortisol↓ Plasma levelsAttenuated HPA axis hyperactivity
    NO/PGsLikely reduction (indirect evidence)Decreased peripheral sensitization

Properties

CAS Number

357330-77-9

Product Name

JTC-017

IUPAC Name

3,5-dichloro-N-[5-(diethylsulfamoyl)-3-(dimethylamino)-2-methoxyphenyl]-4-hydroxybenzamide

Molecular Formula

C20H25Cl2N3O5S

Molecular Weight

490.4 g/mol

InChI

InChI=1S/C20H25Cl2N3O5S/c1-6-25(7-2)31(28,29)13-10-16(19(30-5)17(11-13)24(3)4)23-20(27)12-8-14(21)18(26)15(22)9-12/h8-11,26H,6-7H2,1-5H3,(H,23,27)

InChI Key

DFHUSLVYQHBBEV-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl

Solubility

Soluble in DMSO

Synonyms

3,5-dichloro-N-(5-diethylsulfamoyl-3-dimethylamino-2-methoxyphenyl)-4-hydroxybenzamide
JTC-017

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C(=C1)N(C)C)OC)NC(=O)C2=CC(=C(C(=C2)Cl)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.